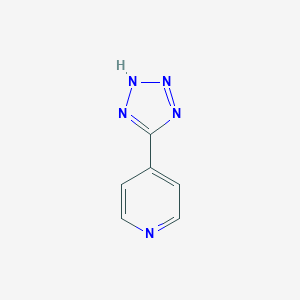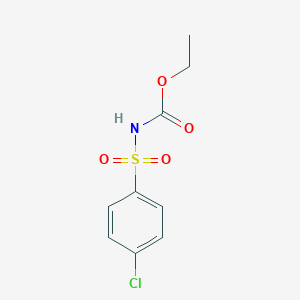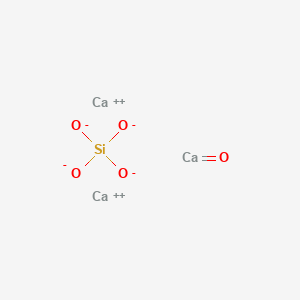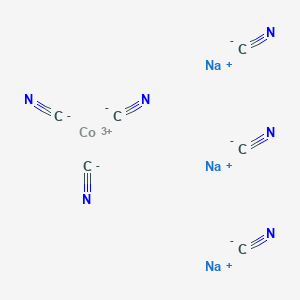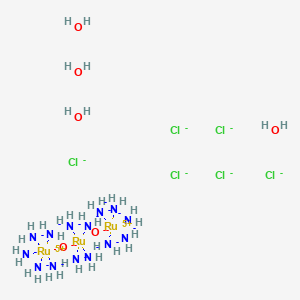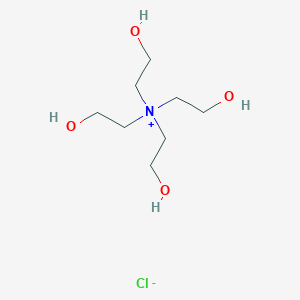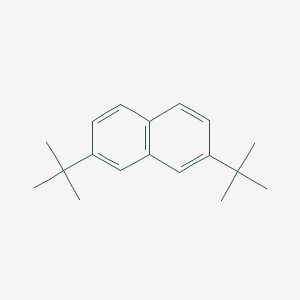
Lead tin trioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead tin trioxide is an inorganic compound composed of lead, tin, and oxygen. It is known for its unique properties and potential applications in various fields, including electronics and materials science. This compound is of interest due to its potential use in advanced technological applications, such as sensors and catalysts.
Mechanism of Action
Target of Action
Lead tin trioxide, also known as lead stannate, is a compound that primarily targets the electronic structure of materials in which it is incorporated. It is often used in the fabrication of electronic devices, particularly solar cells . .
Mode of Action
The mode of action of this compound is primarily physical rather than biological. As a semiconductor material, it influences the electronic properties of devices. When incorporated into a device, it can alter the band gap, which is the energy difference between the valence band and the conduction band . This alteration can influence the device’s light absorption and electrical conductivity properties .
Biochemical Pathways
Its use is primarily in the field of electronics and materials science .
Pharmacokinetics
It is primarily used in the manufacturing of electronic devices .
Result of Action
The result of this compound’s action is primarily observed in the electronic properties of the materials or devices in which it is incorporated. For example, it can enhance the efficiency of solar cells by altering their light absorption properties . .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of this compound in solar cells can be affected by the intensity and spectrum of incident light . Additionally, the stability of this compound can be influenced by environmental conditions such as temperature and humidity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead tin trioxide can be synthesized through various methods, including solid-state reactions and sol-gel processes. In a typical solid-state reaction, lead oxide and tin oxide are mixed in stoichiometric amounts and heated at high temperatures to form this compound. The reaction conditions, such as temperature and duration, are crucial for obtaining a pure and well-crystallized product.
Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state reactions. The raw materials, lead oxide and tin oxide, are thoroughly mixed and subjected to calcination at temperatures ranging from 600°C to 800°C. The resulting product is then cooled and ground to obtain a fine powder of this compound.
Chemical Reactions Analysis
Types of Reactions: Lead tin trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or carbon monoxide.
Substitution: Substitution reactions involve the replacement of one element in the compound with another, often facilitated by the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of higher oxides, while reduction can yield elemental lead and tin.
Scientific Research Applications
Lead tin trioxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for potential use in biosensors and bioimaging applications.
Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging devices.
Industry: Utilized in the production of advanced materials, such as ceramics and electronic components.
Comparison with Similar Compounds
- Lead oxide
- Tin oxide
- Lead tin dioxide
- Mixed metal oxides
Properties
CAS No. |
12036-31-6 |
|---|---|
Molecular Formula |
OPbSn |
Molecular Weight |
342 g/mol |
IUPAC Name |
lead(2+);oxygen(2-);tin(4+) |
InChI |
InChI=1S/O.Pb.Sn |
InChI Key |
LOUDNWOAODNDEJ-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[Sn+4].[Pb+2] |
Canonical SMILES |
O=[Sn].[Pb] |
Key on ui other cas no. |
12036-31-6 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


